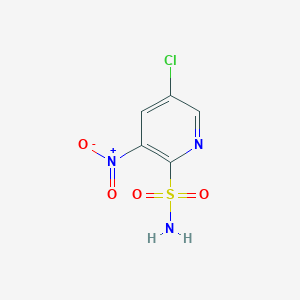

5-Chloro-3-nitropyridine-2-sulfonamide

Description

5-Chloro-3-nitropyridine-2-sulfonamide is a heterocyclic aromatic compound featuring a pyridine core substituted with chloro (-Cl), nitro (-NO₂), and sulfonamide (-SO₂NH₂) groups. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable diverse derivatization pathways.

Properties

Molecular Formula |

C5H4ClN3O4S |

|---|---|

Molecular Weight |

237.62 g/mol |

IUPAC Name |

5-chloro-3-nitropyridine-2-sulfonamide |

InChI |

InChI=1S/C5H4ClN3O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H,(H2,7,12,13) |

InChI Key |

HYTDFYSJEVNAKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropyridine-2-sulfonamide typically involves the nitration of 5-chloropyridine-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

- Dissolve 5-chloropyridine-2-sulfonamide in concentrated sulfuric acid.

- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Pour the reaction mixture into ice-cold water to precipitate the product.

- Filter and wash the precipitate with water to obtain 5-Chloro-3-nitropyridine-2-sulfonamide.

Industrial Production Methods

Industrial production of 5-Chloro-3-nitropyridine-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to a sulfonic acid group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 5-Amino-3-nitropyridine-2-sulfonamide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: 5-Chloro-3-nitropyridine-2-sulfonic acid.

Scientific Research Applications

5-Chloro-3-nitropyridine-2-sulfonamide (CNPS) has applications in scientific experiments, particularly in organic chemistry and biochemistry. It is used in the synthesis of organic compounds, such as sulfonamide derivatives, which have therapeutic applications in medicine. CNPS is also used as a catalyst in organic reactions, especially in the synthesis of amides and esters. In biochemistry, CNPS serves as a reagent for identifying and quantifying proteins in biological samples.

Synthesis and Characterization

CNPS is synthesized from the reaction of 5-chloro-2-aminopyridine with nitronium tetrafluoroborate, followed by a reaction with sulfamic acid. The compound can be characterized using spectroscopic techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. These methods provide details on the molecular structure and functional groups in the compound.

Analytical Methods

CNPS can be analyzed using high-performance liquid chromatography, gas chromatography, and UV-Vis spectroscopy. High-performance liquid chromatography is commonly used for identifying and quantifying CNPS in various samples. Gas chromatography is also used to determine impurities and degradation products in CNPS samples. UV-Vis spectroscopy helps determine the concentration and purity of CNPS solutions.

Biological Properties

CNPS exhibits antibacterial, antifungal, and antitumor activities. It can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as some fungi. CNPS also shows antitumor activity against human cancer cell lines, though the exact mechanisms are not fully understood.

Potential Implications

CNPS has potential implications in medicine, where sulfonamide derivatives synthesized from it could treat bacterial infections, cancer, and other diseases. It can also be used as a building block in synthesizing organic compounds for various industrial applications in material science.

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in microorganisms.

Comparison with Similar Compounds

2-Chloro-5-nitropyridine

- Structural Features : Contains chloro and nitro groups at the 2- and 5-positions of pyridine but lacks the sulfonamide group.

- Applications: Primarily used as a precursor in organic synthesis.

- Key Differences : The absence of the sulfonamide group reduces its utility in hydrogen-bond-driven interactions, limiting its role in drug design compared to 5-Chloro-3-nitropyridine-2-sulfonamide.

5-Chloro-2-methoxy-3-nitropyridine

- Structural Features : Substituted with methoxy (-OCH₃), nitro, and chloro groups. The methoxy group introduces steric and electronic effects distinct from sulfonamide.

- Applications : Functions as an intermediate in synthesizing complex organic molecules, including agrochemicals and ligands. Its methoxy group enhances stability under acidic conditions compared to sulfonamide derivatives .

- Key Differences : The methoxy group’s electron-donating nature contrasts with the sulfonamide’s electron-withdrawing properties, leading to divergent reactivity in nucleophilic substitution reactions.

Other Sulfonamide Derivatives

- Example : Ranitidine-related sulfonamides (e.g., Ranitidine Hydrochloride impurities) incorporate sulfonamide groups but within furan or thioether frameworks. These compounds highlight sulfonamide’s versatility in drug design but differ in core heterocyclic structure and biological targets .

Comparative Data Table

Biological Activity

5-Chloro-3-nitropyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Chloro-3-nitropyridine-2-sulfonamide features a pyridine ring substituted with a chlorine atom at the 5-position, a nitro group at the 3-position, and a sulfonamide group. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of 5-Chloro-3-nitropyridine-2-sulfonamide can be attributed to several mechanisms:

- Antimicrobial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by blocking dihydropteroate synthase, an essential enzyme in bacterial metabolism. This disruption impairs DNA synthesis and cell division, leading to antimicrobial effects.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, enhancing its antimicrobial potency.

- Interaction with Enzymes : The compound's structure allows for hydrogen bonding and electrostatic interactions with specific enzymes, modulating their activity and contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that 5-Chloro-3-nitropyridine-2-sulfonamide exhibits significant antibacterial activity against various strains of bacteria. Its efficacy is particularly notable against Gram-positive bacteria due to its mechanism of inhibiting folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamides including 5-Chloro-3-nitropyridine-2-sulfonamide. The results showed that it effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a therapeutic agent in antibiotic resistance scenarios .

- In Vivo Efficacy : In murine models, administration of 5-Chloro-3-nitropyridine-2-sulfonamide resulted in significant reductions in bacterial load compared to control groups. The compound was well-tolerated with no observed toxicity at therapeutic doses .

Applications

5-Chloro-3-nitropyridine-2-sulfonamide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features make it a valuable building block for developing new drugs targeting specific enzymes or receptors.

Comparison with Similar Compounds

The compound's unique structure sets it apart from similar pyridine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-nitropyridine-2-sulfonamide | Chloro at position 5, nitro at position 3 | Effective against resistant strains due to unique reactivity |

| 3-Chloro-5-nitropyridine-2-sulfonamide | Chloro at position 3, nitro at position 5 | Different antimicrobial profile due to functional group positioning |

| 5-Bromo-3-nitropyridine-2-sulfonamide | Bromo at position 5, nitro at position 3 | Altered reactivity patterns affecting biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.